molecular formula C13H12O4 B12891337 4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate

4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate

Cat. No.: B12891337
M. Wt: 232.23 g/mol
InChI Key: DLTVXKVOUMPSDA-FLIBITNWSA-N
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Description

4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate: is a fascinating compound with a complex structure. Let’s break it down:

  • The phenyl acetate part refers to a phenyl ring (a six-membered aromatic ring) attached to an acetate group (CH₃COO⁻).
  • The 2-oxodihydrofuran-3(2H)-ylidene moiety involves a furan ring (a five-membered heterocyclic ring) with a ketone group (C=O) at position 2.

Preparation Methods

Synthetic Routes: The synthesis of this compound can involve several steps, including the formation of the furan ring and subsequent functionalization. Specific synthetic routes may vary, but one approach could be:

    Furan Formation: Start with a suitable precursor (e.g., an aldehyde or ketone) and cyclize it to form the furan ring.

    Phenyl Acetate Attachment: Introduce the phenyl acetate group to the furan ring.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The ketone group in the furan ring can undergo oxidation reactions.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Reduction: Reduction of the ketone group or other functional groups may be possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

    Reduction: Reducing agents (e.g., NaBH₄).

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential pharmaceutical applications.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related furan derivatives and phenyl-substituted compounds.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

[4-[(Z)-(2-oxooxolan-3-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H12O4/c1-9(14)17-12-4-2-10(3-5-12)8-11-6-7-16-13(11)15/h2-5,8H,6-7H2,1H3/b11-8-

InChI Key

DLTVXKVOUMPSDA-FLIBITNWSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/CCOC2=O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2CCOC2=O

Origin of Product

United States

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